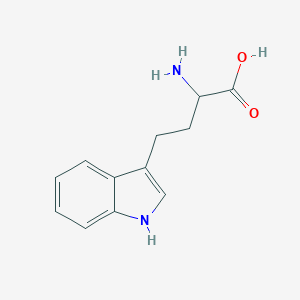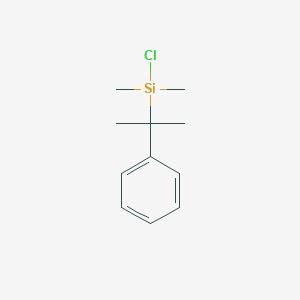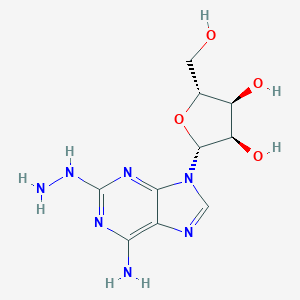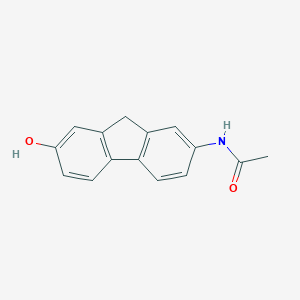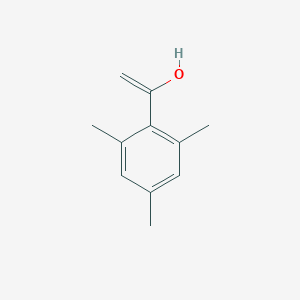
1-(2,4,6-Trimethylphenyl)ethenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methylene-2,4,6-trimethylbenzenemethanol is an organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol. This compound is characterized by the presence of a methylene group attached to a benzenemethanol structure, which is further substituted with three methyl groups at the 2, 4, and 6 positions. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methylene-2,4,6-trimethylbenzenemethanol typically involves the reaction of 2,4,6-trimethylbenzaldehyde with formaldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide or potassium hydroxide. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of alpha-Methylene-2,4,6-trimethylbenzenemethanol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Alpha-Methylene-2,4,6-trimethylbenzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methylene group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Alpha-Methylene-2,4,6-trimethylbenzenemethanol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-Methylene-2,4,6-trimethylbenzenemethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in various reaction mechanisms, including nucleophilic addition, substitution, and oxidation-reduction processes.
Comparison with Similar Compounds
Similar Compounds
Alpha-Methylene-γ-butyrolactone: A monomer used in the synthesis of thermoplastic elastomers.
2,4,6-Trimethylbenzaldehyde: A precursor in the synthesis of alpha-Methylene-2,4,6-trimethylbenzenemethanol.
Benzenemethanol: A simpler analog without the methylene and methyl substitutions.
Uniqueness
Alpha-Methylene-2,4,6-trimethylbenzenemethanol is unique due to its specific substitution pattern and the presence of a methylene group, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in various chemical and industrial applications.
Properties
CAS No. |
121034-95-5 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(2,4,6-trimethylphenyl)ethenol |
InChI |
InChI=1S/C11H14O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,12H,4H2,1-3H3 |
InChI Key |
NFZHCZLKXDNPEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=C)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=C)O)C |
Synonyms |
Benzenemethanol, 2,4,6-trimethyl-alpha-methylene- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



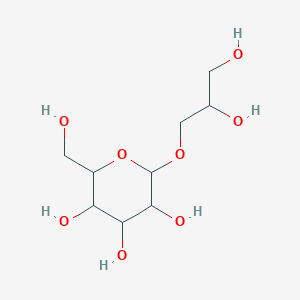
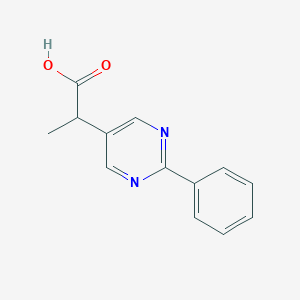

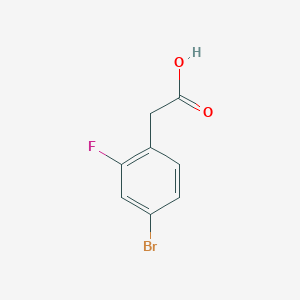
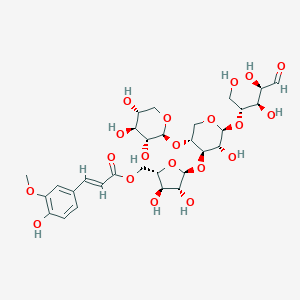
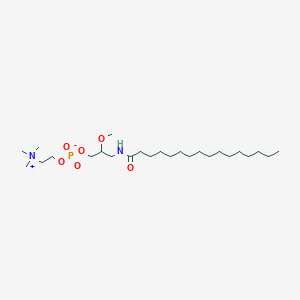
![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)
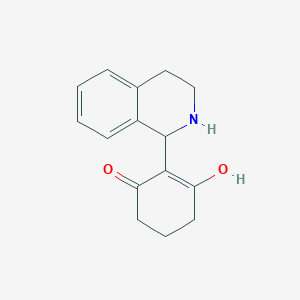
![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)
